molecular formula C22H26N2O6S B14799163 2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate

2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate

Cat. No.: B14799163
M. Wt: 446.5 g/mol
InChI Key: HQJDKDOLHBIZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate is a complex organic compound with a unique structure that includes a methoxyethyl group, a phenoxyethoxy group, and a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the butanoate backbone: This can be achieved through esterification reactions involving butanoic acid derivatives.

    Introduction of the phenoxyethoxy group: This step often involves nucleophilic substitution reactions where a phenoxyethanol derivative reacts with an appropriate leaving group.

    Attachment of the methoxyethyl group: This can be done through etherification reactions using methoxyethanol and suitable catalysts.

    Final assembly: The final step involves coupling the intermediate compounds through amide or thioamide bond formation, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
  • 2-methoxyethyl 4-oxo-4-({[(2-{[(1-phenylethyl)amino]carbonyl}phenyl)amino]carbonothioyl}amino)butanoate
  • 2-methoxyethyl 4-oxo-4-[({4-[(tetrahydro-2-furanylmethyl)sulfamoyl]phenyl}carbamothioyl)amino]butanoate

Uniqueness

2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

2-methoxyethyl 4-oxo-4-[[4-(2-phenoxyethoxy)phenyl]carbamothioylamino]butanoate

InChI

InChI=1S/C22H26N2O6S/c1-27-13-14-30-21(26)12-11-20(25)24-22(31)23-17-7-9-19(10-8-17)29-16-15-28-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H2,23,24,25,31)

InChI Key

HQJDKDOLHBIZRY-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)CCC(=O)NC(=S)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.